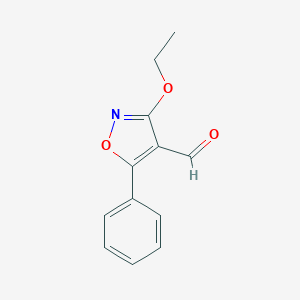
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde (EPIC) is a chemical compound that belongs to the isoxazole family. EPIC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is not fully understood. However, it has been suggested that 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the production of prostaglandins, which are lipid mediators involved in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit cytotoxic activity against cancer cells by inducing apoptosis. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is relatively easy to synthesize and is commercially available. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is also stable under normal laboratory conditions. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can be further studied for its potential applications in the development of novel anti-inflammatory, antimicrobial, and anticancer drugs. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion
In conclusion, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and stability. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations, including its poor solubility in water and low bioavailability. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions, including the development of novel drugs and the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs.
Synthesemethoden
The synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phenyl isocyanate. The final step involves the oxidation of the resulting isoxazole with chromium trioxide. The yield of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde obtained through this method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
166180-44-5 |
|---|---|
Produktname |
3-Ethoxy-5-phenylisoxazole-4-carbaldehyde |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3-ethoxy-5-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)11(16-13-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
FDUHIHMSJBNMOY-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NOC(=C1C=O)C2=CC=CC=C2 |
Synonyme |
4-Isoxazolecarboxaldehyde,3-ethoxy-5-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



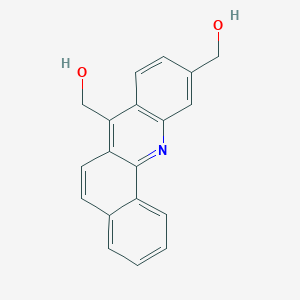
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
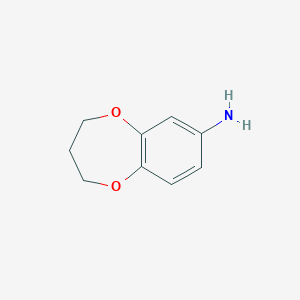
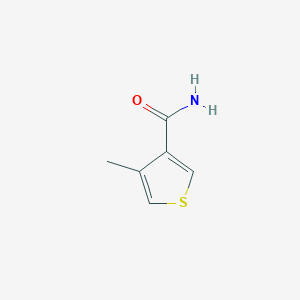

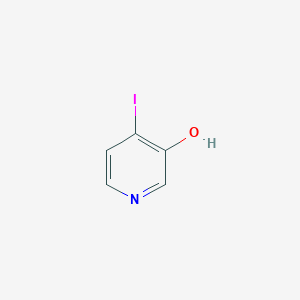



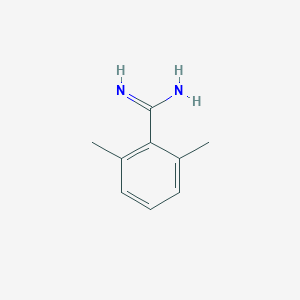
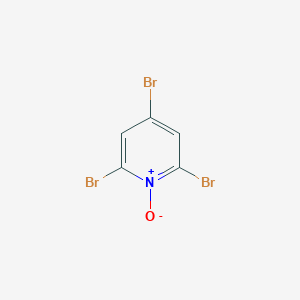
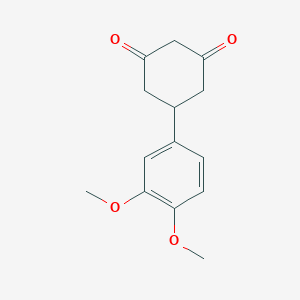

![3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B63137.png)